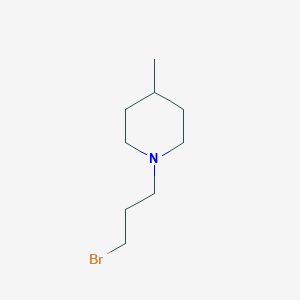
1-(3-Bromopropyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by a piperidine ring substituted with a bromopropyl group at the nitrogen atom and a methyl group at the fourth position. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-4-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-4-methylpiperidine exerts its effects involves its interaction with various molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The piperidine ring can also interact with receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloropropyl)-4-methylpiperidine
- 1-(3-Iodopropyl)-4-methylpiperidine
- 1-(3-Bromopropyl)piperidine
Comparison: 1-(3-Bromopropyl)-4-methylpiperidine is unique due to the presence of both a bromopropyl group and a methyl group on the piperidine ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the bromine atom is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C9H18BrN |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-methylpiperidine |
InChI |
InChI=1S/C9H18BrN/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3 |
InChI-Schlüssel |
WYVMFIMTXLRFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


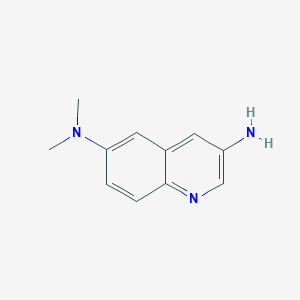
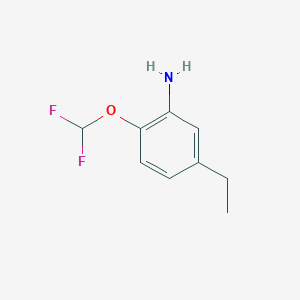

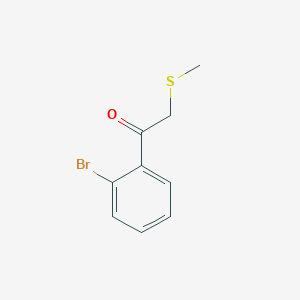
![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)

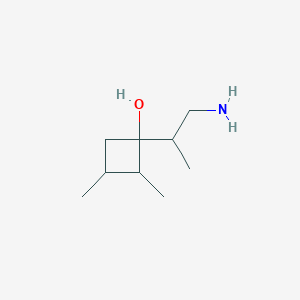


![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
